Scientific Field: Chemical Crystallography
Application Summary: “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is used in the synthesis of substituted imidazoles and pyrimidines, which are important compounds in medicinal chemistry.
Method of Application: Reactions of substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione in the presence of sodium methoxide afforded a series of substituted imidazoles in good yields .
Results or Outcomes: The molecular structures of the synthesized compounds were confirmed by single-crystal X-ray diffraction analyses .
Scientific Field: Agricultural Chemistry
Application Summary: “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is used in the production of Triflusulfuron-methyl, a selective post-emergence herbicide used for the control of broad-leaved weeds in cereals .
Results or Outcomes: The product, Triflusulfuron-methyl, is effective in controlling broad-leaved weeds in cereals .
Scientific Field: Medicinal Chemistry
Application Summary: “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is used in the synthesis of benzimidazole derivatives associated with the pyridine framework for anticancer research .
Method of Application: By varying the functional group at the N-terminal of the benzimidazole by different L-amino acids, several benzimidazole derivatives were synthesized .
Results or Outcomes: The synthesized benzimidazole derivatives showed potential anticancer effects .
Scientific Field: Crystallography
Application Summary: “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is used in the analysis of crystal structures. It’s particularly used in the study of the crystal structure of methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)methyl)benzoate .
Method of Application: The crystal structure was analyzed using X-ray diffraction analyses .
Results or Outcomes: The molecular structure of the compound was confirmed by single-crystal X-ray diffraction analyses .
Application Summary: “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is used in the synthesis of substituted pyrimidines .
Method of Application: Reactions of substituted 2-(chloromethyl)-pyridine and different pyrimidine-2-thiol led to the corresponding [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine .
Application Summary: “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is used in the production of fluorinated pesticides .
Results or Outcomes: The product, a fluorinated pesticide, is effective in controlling pests .
Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is an organic compound with the molecular formula and a molecular weight of approximately 235.16 g/mol. This compound features a pyridine ring with a methoxycarbonyl group at the 6-position and a trifluoroethoxy substituent, which contributes to its unique chemical properties. The trifluoroethoxy group enhances the lipophilicity of the molecule, potentially influencing its biological activity and interactions with various targets.
These reactions are significant for synthesizing derivatives and studying the compound's reactivity.
Research into the biological activity of methyl 6-(2,2,2-trifluoroethoxy)nicotinate suggests potential therapeutic applications. Preliminary studies indicate that compounds with similar structures may exhibit anti-inflammatory and anticancer properties. The mechanism of action could involve interaction with specific enzymes or receptors, modulating biological pathways that are critical in disease processes.
The synthesis of methyl 6-(2,2,2-trifluoroethoxy)nicotinate typically involves the following steps:
These methods can be adapted for scale-up in industrial settings while maintaining efficiency and yield.
Methyl 6-(2,2,2-trifluoroethoxy)nicotinate has potential applications in various fields:
Studies on interaction mechanisms reveal that methyl 6-(2,2,2-trifluoroethoxy)nicotinate can interact with biomolecules such as proteins and nucleic acids. These interactions may lead to changes in enzyme activity or signaling pathways. Understanding these interactions is crucial for elucidating the compound's pharmacological profile and optimizing its therapeutic potential.
Methyl 6-(2,2,2-trifluoroethoxy)nicotinate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate | 1263276-73-8 | 0.97 | Ethyl ester variant; similar biological activity |
6-(2,2,2-Trifluoroethoxy)nicotinic acid | 175204-90-7 | 0.95 | Acid form; lacks methyl ester functionality |
6-(2,2,2-Trifluoroethoxy)nicotinaldehyde | 159981-19-8 | 0.89 | Aldehyde derivative; potential for different reactivity |
6-(2-Fluoroethoxy)nicotinic acid | 1394023-51-8 | 0.89 | Fluorinated variant; differing electronic properties |
2-(2,2,2-Trifluoroethoxy)nicotinic acid | 183368-79-8 | 0.88 | Alternative positioning of trifluoroethoxy group |
The uniqueness of methyl 6-(2,2,2-trifluoroethoxy)nicotinate lies in its specific combination of functional groups that may enhance its solubility and biological activity compared to these similar compounds.